Nor Verapamil N-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

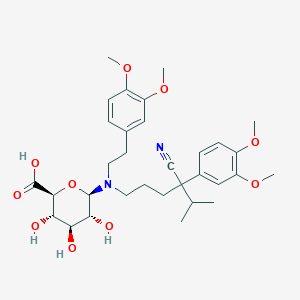

Nor Verapamil N-beta-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₄₄N₂O₁₀ and its molecular weight is 616.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Nor Verapamil N-beta-D-Glucuronide is the L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility .

Mode of Action

This compound inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2 . This interaction results in the modulation of calcium influx into the cells, thereby affecting the contraction of cardiac and smooth muscle cells .

Biochemical Pathways

It is known that the compound can interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors . These interactions could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

It is known that the compound is a metabolite of verapamil , which suggests that it may share some of Verapamil’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, by inhibiting L-type calcium channels, the compound could affect the contraction of cardiac and smooth muscle cells . Additionally, its interactions with other targets could lead to a variety of other cellular effects .

Actividad Biológica

Nor Verapamil N-beta-D-Glucuronide is a significant metabolite of the calcium channel blocker verapamil, primarily formed through glucuronidation. This compound exhibits various biological activities, particularly in drug metabolism and pharmacokinetics. This article explores its synthesis, biological effects, and implications in drug interactions.

Synthesis and Metabolism

Nor Verapamil is generated from verapamil via N-demethylation, predominantly mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The glucuronidation process involves the conjugation of norverapamil with glucuronic acid, forming this compound. Studies indicate that this metabolite is present in significant quantities in bile after administering verapamil, with about 2% of the dose appearing as the N-glucuronide conjugate in rats over an 8-hour period .

Pharmacological Effects

This compound retains approximately 20% of the cardiovascular activity of its parent compound, verapamil . Its role as a metabolite suggests it may contribute to the overall pharmacological profile of verapamil, impacting its efficacy and safety.

Cytochrome P450 Interaction

Research has shown that various glucuronides, including those derived from verapamil, can inhibit cytochrome P450 enzymes. For instance, studies have indicated that this compound may exhibit time-dependent inhibition of CYP3A4, a key enzyme involved in drug metabolism . This interaction can lead to altered pharmacokinetics for co-administered drugs metabolized by CYP3A4.

Case Studies and Research Findings

- Inhibition Studies : A detailed study assessed the inhibitory effects of several glucuronides on human liver microsomes. This compound was found to exhibit varying degrees of inhibition on CYP enzymes, highlighting its potential impact on drug-drug interactions .

- Metabolite Profiling : In a study involving primary human hepatocytes, Nor Verapamil was identified among other metabolites following the administration of verapamil. The identification was facilitated through advanced techniques such as LC-MS/MS and LC-NMR .

- Clinical Implications : The presence of this compound in systemic circulation raises considerations for clinical practice, especially regarding dosing regimens for patients taking verapamil alongside other medications that are substrates for CYP enzymes.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Formation | Synthesized from verapamil via N-demethylation and subsequent glucuronidation |

| Cardiovascular Activity | Retains ~20% activity compared to verapamil |

| CYP Inhibition | Exhibits time-dependent inhibition of CYP3A4 |

| Metabolite Presence | Detected in bile and urine post-verapamil administration |

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Nor Verapamil N-beta-D-Glucuronide is formed through the glucuronidation of norverapamil, which is a major metabolite of verapamil. This metabolic pathway is crucial as it influences the pharmacokinetics of verapamil and its efficacy in clinical settings. The enzymatic conversion involves UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation process, enhancing the solubility and excretion of the drug .

1.1. Enzymatic Activity

The activity of UGTs can vary significantly among individuals, affecting the pharmacokinetics of this compound. Studies indicate that variations in UGT polymorphisms can lead to differences in drug metabolism, potentially impacting therapeutic outcomes .

Clinical Implications

This compound has implications in various therapeutic areas, particularly in cardiovascular medicine.

2.1. Cardiovascular Therapy

As a metabolite of verapamil, this compound retains some pharmacological activity, contributing to the overall therapeutic effects of verapamil in managing conditions such as hypertension and arrhythmias . Its role in modulating calcium channel activity is particularly notable.

2.2. Drug-Drug Interactions

Research indicates that this compound may influence the pharmacokinetics of co-administered drugs. For instance, studies have shown that verapamil can inhibit intestinal beta-glucuronidase activity, affecting the bioavailability of morphine-6-glucuronide and its conversion to morphine . This interaction highlights the importance of considering this compound's effects when prescribing medications that undergo similar metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and clinical relevance of this compound.

3.1. Biliary Excretion Studies

In animal models, biliary excretion studies demonstrated that significant amounts of norverapamil are excreted as glucuronides, including this compound. In rats administered with verapamil, approximately 2% of the dose was found in bile as this glucuronide over an 8-hour period . This finding underscores the importance of glucuronidation in drug clearance.

3.2. Pharmacokinetic Modeling

Physiologically-based pharmacokinetic models have been developed to evaluate drug-drug interactions involving this compound. These models help predict how changes in metabolism might affect drug efficacy and safety profiles . Such modeling is essential for optimizing dosing regimens and minimizing adverse effects.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C32H44N2O10 |

| Metabolic Pathway | Formed via glucuronidation of norverapamil |

| Clinical Uses | Primarily in cardiovascular therapy |

| Key Enzymes Involved | UDP-glucuronosyltransferases (UGTs) |

| Impact on Drug Interactions | Modulates bioavailability of co-administered drugs |

| Animal Study Findings | 2% biliary excretion as glucuronides after administration |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)13-7-14-34(15-12-20-8-10-22(40-3)24(16-20)42-5)30-28(37)26(35)27(36)29(44-30)31(38)39/h8-11,16-17,19,26-30,35-37H,7,12-15H2,1-6H3,(H,38,39)/t26-,27-,28+,29-,30+,32?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMAYXZKGXGNE-OOIBDUHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)C2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.